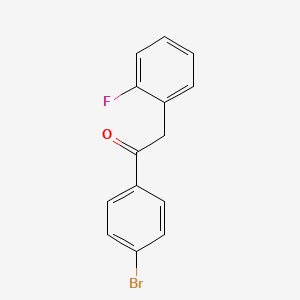

8-(2-Chlorophenyl)-8-oxooctanenitrile

Overview

Description

The compound “8-(2-Chlorophenyl)-8-oxooctanenitrile” is a complex organic molecule. It contains a nitrile group (-CN), which is often found in pharmaceuticals and other bioactive compounds . The 2-chlorophenyl group is a common motif in medicinal chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “8-(2-Chlorophenyl)-8-oxooctanenitrile” would depend on its specific structure. For example, 2-chlorophenol, a simpler compound, is a colorless to amber liquid with an unpleasant, penetrating odor .Scientific Research Applications

Spectroscopic and Structural Characterization

Compounds similar to 8-(2-Chlorophenyl)-8-oxooctanenitrile have been extensively characterized using spectroscopic techniques. For example, the structural parameters of chlorophenyl carbonitrile dyes have been determined using Density Functional Theory (DFT) and compared with X-ray data. These studies provide insights into the molecular structure, electronic interactions, and potential biological or corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Optoelectronic and Charge Transport Properties

Research into hydroquinoline derivatives, including those with chlorophenyl groups, has revealed their significant optoelectronic properties. Studies using DFT and time-dependent DFT have shown these compounds to be efficient multifunctional materials, potentially useful in electronic devices due to their favorable charge transport tendencies (Irfan et al., 2020).

Environmental Degradation and Photocatalysis

Research has also focused on the degradation of chlorophenyl compounds in environmental contexts, such as their breakdown via sonophotocatalysis in the presence of titanium dioxide, highlighting their potential for addressing water pollution (Mrowetz, Pirola, & Selli, 2003). Additionally, chlorophenol derivatives have been investigated for their microbial degradation processes, which is crucial for bioremediation of contaminated environments (Olaniran & Igbinosa, 2011).

Catalytic Applications

Some studies have explored the catalytic applications of chlorophenyl carbonitriles. For instance, a homochiral covalent organic framework catalyst was used for the asymmetric synthesis of a drug intermediate, showcasing the utility of such compounds in pharmaceutical manufacturing processes (Ma et al., 2020).

Electrochemical and Conductive Properties

The electrochemical deposition and conductive properties of related compounds have been another area of interest. For example, studies on the electrodeposition mechanisms of ethylenedioxythiophene derivatives provide insights into the growth of conductive polymers, which are relevant for electronic and optoelectronic applications (Randriamahazaka, Noël, & Chevrot, 1999).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, ketamine, a compound with a similar structure, induces a state of dissociative anesthesia by providing pain relief, sedation, and amnesia .

Biochemical Pathways

For example, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which leads to the synthesis of isopentenyl diphosphate in plastids, is one such pathway . This pathway provides precursors for the synthesis of carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins .

Pharmacokinetics

Similar compounds are known to be extensively metabolized, suggesting that 8-(2-chlorophenyl)-8-oxooctanenitrile may also undergo extensive metabolism . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds significantly impact their bioavailability.

Result of Action

Similar compounds are known to have diverse biological activities, suggesting that 8-(2-chlorophenyl)-8-oxooctanenitrile may also have a wide range of effects .

Action Environment

It is known that environmental factors can influence the action, efficacy, and stability of similar compounds . For instance, microbes can use these toxic compounds as carbon and energy sources, providing a sustainable and economical method to eliminate such compounds from the environment .

properties

IUPAC Name |

8-(2-chlorophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWYFKCQHWQSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642243 | |

| Record name | 8-(2-Chlorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898767-82-3 | |

| Record name | 2-Chloro-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Chlorophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

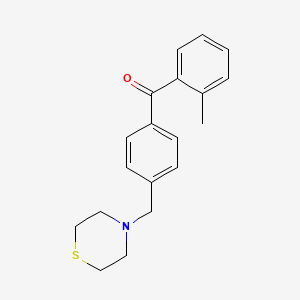

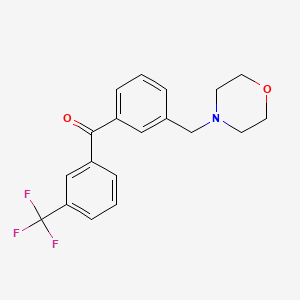

![3-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613852.png)

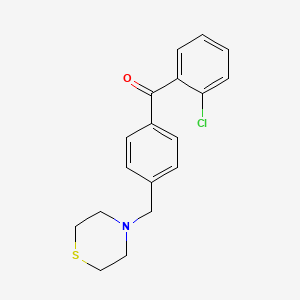

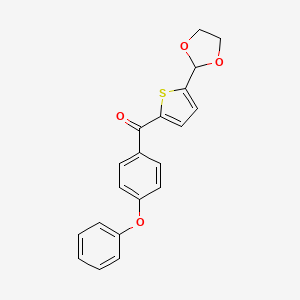

![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613868.png)

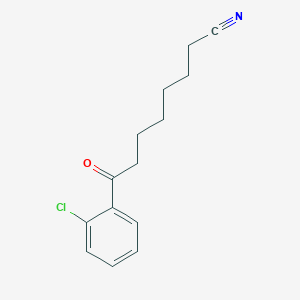

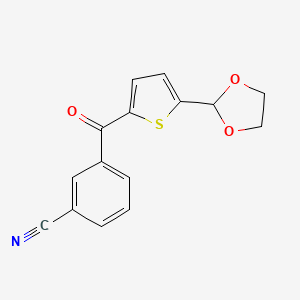

![2-(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzonitrile](/img/structure/B1613869.png)